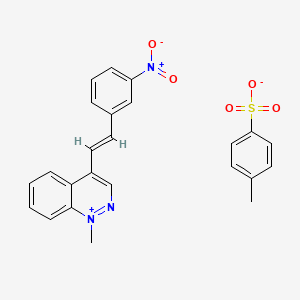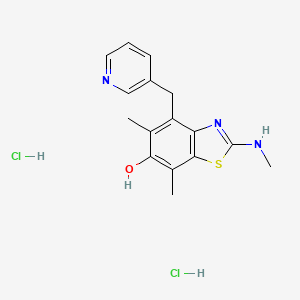
5,7-dimethyl-2-(methylamino)-4-(pyridin-3-ylmethyl)-1,3-benzothiazol-6-ol;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-dimethyl-2-(methylamino)-4-(pyridin-3-ylmethyl)-1,3-benzothiazol-6-ol;dihydrochloride is a complex organic compound that belongs to the benzothiazole family. Compounds in this family are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dimethyl-2-(methylamino)-4-(pyridin-3-ylmethyl)-1,3-benzothiazol-6-ol typically involves multi-step organic reactions. The starting materials might include substituted anilines, pyridine derivatives, and thioamides. Common synthetic routes may involve:
Cyclization reactions: to form the benzothiazole core.
Alkylation reactions: to introduce the methylamino and pyridin-3-ylmethyl groups.
Oxidation or reduction steps: to achieve the desired functional groups.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including:
Catalysts: to improve reaction efficiency.
Solvent selection: to enhance yield and purity.
Purification techniques: such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylamino group or the benzothiazole ring.
Reduction: Reduction reactions might target the pyridine ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the benzothiazole or pyridine rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound might serve as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Possible use as an inhibitor for specific enzymes.
Biological Probes: Utilization in studying biological pathways or as a fluorescent marker.
Medicine
Drug Development: Exploration as a lead compound for developing new pharmaceuticals.
Therapeutic Agents:
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.
Analytical Chemistry: Application in analytical techniques for detecting specific analytes.
Wirkmechanismus
The mechanism of action for 5,7-dimethyl-2-(methylamino)-4-(pyridin-3-ylmethyl)-1,3-benzothiazol-6-ol would depend on its specific application. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include:
Inhibition of enzyme activity: by binding to the active site.
Modulation of receptor function: through agonistic or antagonistic effects.
Interference with DNA replication: or transcription processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzothiazole derivatives: Compounds with similar core structures but different substituents.
Pyridine-containing molecules: Compounds with pyridine rings and various functional groups.
Uniqueness
5,7-dimethyl-2-(methylamino)-4-(pyridin-3-ylmethyl)-1,3-benzothiazol-6-ol is unique due to its specific combination of functional groups, which may confer distinct biological activities or chemical properties compared to other benzothiazole or pyridine derivatives.
Eigenschaften
CAS-Nummer |
145314-18-7 |
|---|---|
Molekularformel |
C16H19Cl2N3OS |
Molekulargewicht |
372.3 g/mol |
IUPAC-Name |
5,7-dimethyl-2-(methylamino)-4-(pyridin-3-ylmethyl)-1,3-benzothiazol-6-ol;dihydrochloride |
InChI |
InChI=1S/C16H17N3OS.2ClH/c1-9-12(7-11-5-4-6-18-8-11)13-15(10(2)14(9)20)21-16(17-3)19-13;;/h4-6,8,20H,7H2,1-3H3,(H,17,19);2*1H |
InChI-Schlüssel |
VEAGQWIODJKCBG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(C(=C1O)C)SC(=N2)NC)CC3=CN=CC=C3.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


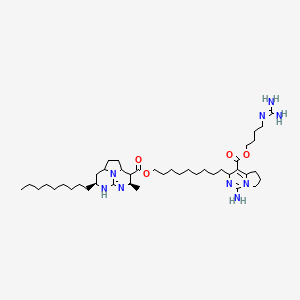
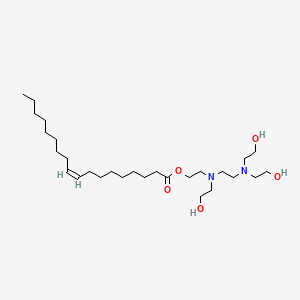

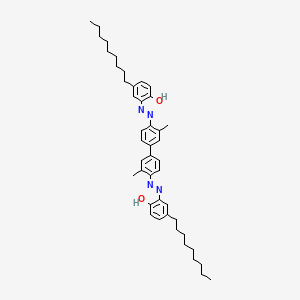

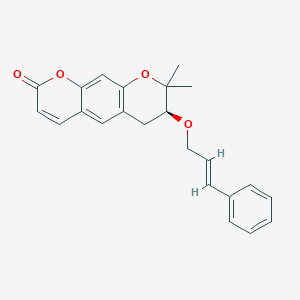
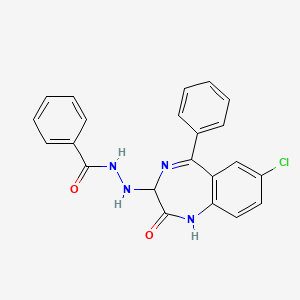
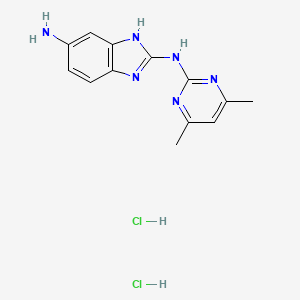
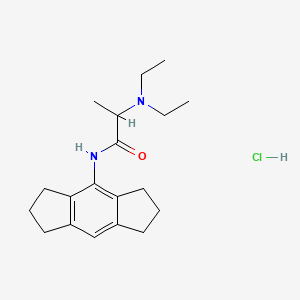
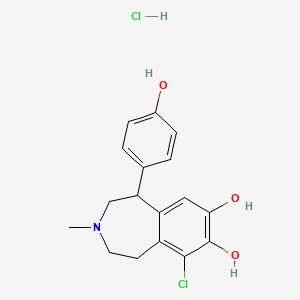
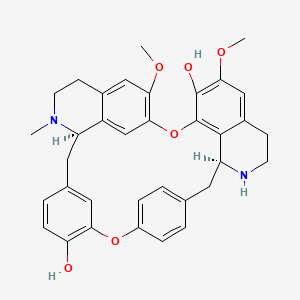
![[(3S,3aR,6S,6aS)-3-(4-benzoylpiperazin-1-yl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12778229.png)

